Ethiofencarb

Description

Historical Context and Significance in Agricultural Science

Ethiofencarb was introduced around 1975 and gained significance in agricultural science as a systemic insecticide herts.ac.ukinchem.org. Its primary application has been the control of aphid species affecting a range of crops, including hard and soft fruits, vegetables, and sugar beet herts.ac.uk. Research highlighted its effectiveness, including against certain aphid strains that had developed resistance to other insecticides inchem.org. Early studies focused on its use pattern, such as soil treatment methods (e.g., soil drench or granular application) which demonstrated long residual activity, and foliar applications inchem.org. The systemic nature of this compound allows it to be absorbed by plants and translocated, providing protection against sap-feeding pests like aphids herts.ac.ukinchem.orgherts.ac.uk.

Chemical Class and Distinctive Characteristics in Agrochemical Research

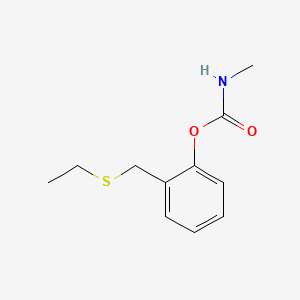

This compound belongs to the chemical class of carbamate (B1207046) pesticides, specifically identified as a phenyl methylcarbamate nih.gov. Its distinctive characteristic in agrochemical research is its mode of action as an acetylcholinesterase (AChE) inhibitor herts.ac.ukherts.ac.uk. Carbamates like this compound inhibit cholinesterases by carbamoylation of the enzyme's active sites . This inhibition is reversible, which distinguishes it from the generally irreversible inhibition caused by organophosphate pesticides wikipedia.org.

Chemically, this compound has the molecular formula C₁₁H₁₅NO₂S and a molecular weight of 225.31 g/mol wikipedia.orguni.luscbt.com. It typically appears as colorless crystals inchem.orgwikipedia.org. Research into its physical and chemical properties indicates it is moderately soluble in water (approximately 1.82 g/L at 20°C) and has a low vapor pressure herts.ac.ukinchem.orgwikipedia.org. It is more soluble in organic solvents such as dichloromethane (B109758), isopropanol, and toluene (B28343) inchem.orgwikipedia.org. These properties influence its behavior and distribution in the environment, which are key areas of research.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂S | wikipedia.orguni.luscbt.com |

| Molecular Weight | 225.31 g/mol | wikipedia.orgscbt.com |

| Appearance | Colorless crystals | inchem.orgwikipedia.org |

| Solubility in Water | ~1.82 g/L at 20°C | wikipedia.org |

| Solubility in Organic Solvents | >200 g/100 g in dichloromethane, isopropanol, toluene | inchem.orgwikipedia.org |

| Vapor Pressure | 0.94 mPa (at 20°C) / 5 × 10⁻⁶ mbar (at 20°C) | inchem.orgwikipedia.org |

| Melting Point | 33.4 °C | inchem.orgwikipedia.org |

Current Research Landscape and Emerging Trends

The current research landscape concerning this compound encompasses its environmental fate, degradation pathways, and the development of analytical methods for its detection and quantification. Research has investigated the degradation of this compound in various matrices, including soil, water, and plants inchem.orgmdpi.comresearchgate.net.

Studies have shown that this compound can undergo degradation through processes such as hydrolysis and photodegradation inchem.orgwikipedia.orgmdpi.comresearchgate.net. Hydrolysis of the carbamate group yields phenolic degradation products inchem.org. Photodegradation in water, particularly under sunlight, has been observed, with products like 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2-4-dione being identified wikipedia.org. In soil and plants, the primary metabolic pathways involve the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide (B87167) and this compound sulfone, which retain the intact carbamate group inchem.orgontosight.ai. These metabolites are also subjects of research due to their biological activity and persistence ontosight.ai.

Research findings on degradation half-lives in soil have shown variability depending on soil type and conditions, ranging from approximately 20-30 days to longer periods in some studies inchem.org. Photodegradation in aqueous solutions has been studied, with factors like pH influencing the reaction rate mdpi.com.

Analytical research focuses on developing and refining methods for the detection and quantification of this compound and its metabolites in environmental and biological samples. Techniques such as gas chromatography-mass spectrometry (GC/MS), liquid chromatography (HPLC), spectrophotometry, and various electroanalytical methods have been employed for this purpose mdpi.comresearchgate.netresearchgate.net. These methods are crucial for monitoring the presence and fate of the compound in research studies.

Emerging trends in this compound research include the investigation of advanced oxidation processes for its removal from water. Photocatalytic degradation using materials like stannum indium sulfide (B99878) (SnIn₄S₈) under visible light irradiation is an example of such research, aiming to develop efficient water treatment methods mdpi.comresearchgate.net. Studies exploring the degradation mechanisms and identifying intermediate products using techniques like GC/MS are part of this trend mdpi.comresearchgate.net. Furthermore, research continues to involve monitoring studies to assess the presence of this compound residues in the environment, such as in water bodies and through biomonitoring using organisms like honey bees, contributing to a broader understanding of its distribution and persistence insignia-bee.euwur.nl.

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(ethylsulfanylmethyl)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-3-15-8-9-6-4-5-7-10(9)14-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZNVIYQEUHLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037545 | |

| Record name | Ethiofencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 33.4 deg C; [HSDB] Yellow solid; mp = 31-33 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |

| Record name | Ethiofencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on distillation | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

123 °C | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In dichloromethane, isopropanol and toluene >200, hexane 5-10 (all in g/l, 20 °C)., In water, 1.82 g/l at 20 °C, 1.82 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.18 (poor) | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.231 (20 °C), 1.23 g/cm³ | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000705 [mmHg], 0.94 mPa (7.1X10-6 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Ethiofencarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colourless crystals. | |

CAS No. |

29973-13-5 | |

| Record name | Ethiofencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29973-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiofencarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029973135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiofencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethiofencarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIOFENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY0YB813XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

33.4 °C | |

| Record name | ETHIOFENCARB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethiofencarb | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethiofencarb | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Dynamics and Transformations of Ethiofencarb

Sorption and Mobility in Terrestrial and Aquatic Systems

The movement and distribution of ethiofencarb in the environment are significantly influenced by its interaction with soil and sediment, as well as its transport in water.

Soil Adsorption and Desorption Characteristics

The adsorption and desorption characteristics of this compound in soil are key factors determining its mobility and potential for leaching. Pesticide adsorption and desorption are critical processes that dictate whether a pesticide will impact environmental quality ajol.info. Soil organic matter and clay content are among the most important soil properties affecting the sorption and transformation of pesticides ajol.info.

Studies have shown that this compound is moderately mobile in soil wikipedia.org. Adsorption isotherms for pesticides in organic material amended soils are often non-linear ajol.info. The adsorption of pesticides in soils amended with organic manure is typically higher than in unamended soils, which can be attributed to the increased sorption sites provided by the added organic matter ajol.info. The increase in adsorption correlates with the organic carbon content, and the distribution coefficient (Kd) values increase with the addition of organic manure ajol.info. The adsorptivity of soils can vary depending on their composition, and adsorption capacity is often positively correlated with soil organic carbon and cation exchange capacity (CEC), while being negatively correlated with soil pH ajol.info.

Desorption studies indicate that desorption is generally higher in unamended soil compared to manure-amended soil and decreases as the amount of organic manure increases ajol.info. Desorption can also exhibit hysteresis, meaning the adsorption slope is higher than the desorption slope, indicating that not all adsorbed pesticide is readily desorbed ajol.info.

Leaching Potential and Groundwater Contamination Studies

Based on its physicochemical properties, this compound has a high risk of leaching to groundwater herts.ac.uk. Water-soluble pesticides carried by water through permeable soils are more likely to reach and contaminate groundwater pesticidestewardship.org. The fate of mobile pesticides can be viewed as a competition between degradation processes and leaching to groundwater pesticidestewardship.org. Unlike surface water, groundwater does not continuously dilute contaminants that reach it, and flushing a contamination plume from groundwater can take many years pesticidestewardship.org. Conditions deep beneath the soil surface, such as cold temperatures, limited microbiological activity, lack of sunlight, and low oxygen levels, slow down chemical breakdown, resulting in very little degradation of pesticides once they reach an aquifer pesticidestewardship.org.

This compound has been identified as a possible groundwater contaminant herts.ac.uk. Studies have indicated the potential for soil and groundwater contamination by this compound rightsindevelopment.org. Polar insecticides like this compound can reach groundwater, mainly through dragging researchgate.net.

Transport Mechanisms in Surface Water and Sediment

This compound can be transported in the environment through various natural pathways wikipedia.org. Once pesticides reach streams, they can be widely dispersed into other streams, rivers, lakes, reservoirs, and oceans usgs.gov. Water is one of the primary pathways by which pesticides are transported from their application areas to other parts of the environment usgs.gov.

When added to water, this compound typically does not associate strongly with sediment wikipedia.org. Sorption to incoming soil, sediment, and aquatic plants is an important process that mediates the transport of plant protection products into surface water researchgate.net. While information on the specific transport mechanisms of this compound in surface water and sediment is limited in the provided context, general principles of pesticide transport in aquatic systems apply. These include transport via water flow, where the pesticide is dissolved or suspended, and transport associated with sediment particles, although this compound's low association with sediment suggests this might be a less significant pathway wikipedia.org.

Degradation Pathways and Kinetics

This compound undergoes degradation in the environment through various processes, including hydrolysis and oxidation.

Hydrolysis Processes and Mechanism in Aqueous Media

Hydrolysis is a significant degradation pathway for this compound in aqueous media inchem.orgtandfonline.com. The hydrolysis of carbamate (B1207046) pesticides generally follows a classical pathway involving the elimination of the methyl carbamate moiety, leading to the formation of a phenol (B47542) derivative tandfonline.com. For this compound, this results in the formation of 2-[(ethylsulfanyl)methyl]phenol (B166562) researchgate.net.

Studies have shown that this compound is stable under neutral and acidic conditions but is hydrolyzed under basic conditions chemicalbook.inchemicalbook.com. The rate of degradation increases with increasing pH tandfonline.comtandfonline.com.

pH Dependence of Hydrolysis

The hydrolysis of this compound is strongly dependent on pH wikipedia.orgtandfonline.comchemicalbook.intandfonline.com. No acid hydrolysis has been observed chemicalbook.inchemicalbook.com. This compound is rapidly hydrolyzed at pH 9 and 12 chemicalbook.inchemicalbook.com.

Kinetic studies have quantified the hydrolysis rate at different pH values. For instance, DT50 values (the time required for half of the substance to degrade) at 37 °C were reported as 450 hours at pH 7 and 5 minutes at pH 11.4 chemicalbook.inchemicalbook.com. Studies examining hydrolysis kinetics in aqueous solutions at various pH levels (2, 6, 9, 12) and temperatures (4-50 °C) have confirmed that this compound is rapidly hydrolyzed at higher pH values chemicalbook.inchemicalbook.com.

The rate of degradation increases as the pH increases tandfonline.comtandfonline.com. Second-order rate constants for the reaction between hydroxide (B78521) ion and this compound have been determined, indicating the base-catalyzed nature of the hydrolysis tandfonline.com.

Photodegradation in aqueous solutions exposed to sunlight is also rapid wikipedia.orgchemicalbook.in. The rates of photodegradation can also be strongly dependent on the pH of the solution, with studies showing varying degradation rates across different pH levels under visible light irradiation nih.gov.

Here is a table summarizing some hydrolysis data:

| pH | Temperature (°C) | DT50 (approximate) | Reference |

| 7 | 37 | 450 hours | chemicalbook.inchemicalbook.com |

| 11.4 | 37 | 5 minutes | chemicalbook.inchemicalbook.com |

| 6.8 | Not specified | 8 days | inchem.org |

It is important to note that while hydrolysis in alkaline conditions is a primary degradation route, other processes like microbial degradation and photodegradation also contribute to the environmental fate of this compound wikipedia.orginchem.orgchemicalbook.in.

Identification of Hydrolytic Products (e.g., 2-ethylthiomethylphenol)

Hydrolysis is a significant degradation pathway for this compound, particularly in alkaline conditions. chemicalbook.inwikipedia.org The carbamate group undergoes hydrolysis, leading to the formation of phenolic products. wikipedia.org A key hydrolytic product identified is 2-ethylthiomethylphenol. ipp.ptresearchgate.net This phenolic compound is formed through the cleavage of the carbamate linkage in this compound. wikipedia.orgchemicalbook.com

Kinetic Modeling of Hydrolytic Degradation

This compound is stable under neutral and acidic conditions but is readily hydrolyzed in basic solutions. chemicalbook.inwikipedia.org Studies on the kinetics of this compound hydrolysis in aqueous solutions across a range of pH values and temperatures have been conducted. chemicalbook.inchemicalbook.com Rapid hydrolysis has been observed at pH 9 and 12. chemicalbook.inwikipedia.orgchemicalbook.com For instance, DT50 values (the time required for 50% degradation) at 37 °C were reported as 450 hours at pH 7 and significantly shorter, 5 minutes, at pH 11.4. chemicalbook.inchemicalbook.com Kinetic studies in alkaline solutions have indicated a first-order kinetic model for the reaction. researchgate.netresearchgate.net The hydrolysis mechanism in alkaline conditions is suggested to follow an E1cB pathway, involving the formation of a methyl isocyanate intermediate. researchgate.netresearchgate.net

Photodegradation Mechanisms and Products

Photodegradation is a rapid process for this compound when exposed to sunlight, particularly in aqueous solutions. chemicalbook.inwikipedia.org This abiotic transformation is crucial in the environmental fate of the pesticide. researchgate.netjst.go.jp

The photodegradation of this compound is influenced by the light source and its wavelengths. Sunlight readily photodegrades this compound when dissolved in water. wikipedia.org Studies using different light sources, such as mercury lamps and simulated solar irradiation, have been employed to investigate the photodegradation process. chemicalbook.incsic.es The efficiency and products of photodegradation can vary depending on the specific wavelengths of light used. nih.govmdpi.com For example, photocatalytic degradation studies using visible light have shown high efficiency in this compound removal in the presence of suitable photocatalysts. nih.govmdpi.comnih.gov

Photodegradation of this compound yields a variety of intermediate products. The main products observed under sunlight irradiation in water include 2-hydroxybenzaldehyde and 3-methylbenzo[e-1,3]oxazine-2,4-dione. chemicalbook.inwikipedia.org Photo-oxidation is a predominant reaction, leading to the formation of this compound sulfoxide (B87167) and this compound sulfone. chemicalbook.ininchem.orgipp.ptontosight.ai These oxidized metabolites retain the intact carbamate group. inchem.org Other identified intermediates can result from processes such as oxidative cleavage of the CH2-S bond and the amide bonds of the carbamate moiety. nih.govnih.gov

Table 1: Selected Photodegradation Intermediates of this compound

| Intermediate Name | Example Occurrence/Formation |

| This compound Sulfoxide | Main product of photo-oxidation. chemicalbook.ininchem.orgipp.ptontosight.ai |

| This compound Sulfone | Formed through photo-oxidation of this compound. chemicalbook.in |

| 2-hydroxybenzaldehyde | Main product under sunlight irradiation in water. chemicalbook.inwikipedia.org |

| 3-methylbenzo[e-1,3]oxazine-2,4-dione | Main product under sunlight irradiation in water. chemicalbook.inwikipedia.org |

| 2-ethylthiomethylphenol | Can be formed via hydrolysis of this compound or its oxidized metabolites. inchem.orgwikipedia.orgipp.ptresearchgate.netchemicalbook.com |

Reactive oxygen species (ROS) play a significant role in the photodegradation of this compound, particularly in photocatalytic processes. nih.govnih.gov Species such as superoxide (B77818) radicals (•O2-) and hydroxyl radicals (•OH) have been identified as primary active species in the degradation process facilitated by photocatalysts under visible light irradiation. nih.govnih.govdntb.gov.ua These reactive species contribute to the oxidative degradation of the this compound molecule. nih.govnih.gov

Identification of Photodegradation Intermediates (e.g., this compound Sulfoxide, this compound Sulfone, 2-hydroxybenzaldehyde, 3-methylbenzo[e-1,3]oxazine-2-4-dione)

Microbial Degradation and Biotransformation

Microbial degradation is another important pathway contributing to the environmental dissipation of this compound, particularly in soil and water. who.intinflibnet.ac.innih.gov Microorganisms, including bacteria and fungi, can biotransform this compound. inflibnet.ac.innih.govcsjmu.ac.in This process can involve the enzymatic hydrolysis of the carbamate ester linkage. who.intnih.gov The degradation pathways and efficiency can vary depending on the specific microbial populations present and the environmental conditions. who.intinflibnet.ac.in While specific details on the microbial degradation products of this compound in the provided sources are limited, the general metabolic pattern for carbamates in soil and plants involves the oxidation of sulfur and hydrolysis of the carbamate group. inchem.org

Table 2: Environmental Half-lives of this compound

| Environmental Compartment | Half-life | Source |

| Atmosphere | 16 hours | wikipedia.org |

| Soil (greenhouse) | ~2 weeks | inchem.orgwikipedia.org |

| Soil | ~90-130 days | inchem.org |

| Aqueous solutions (pH 7, 37 °C) | 450 hours | chemicalbook.inchemicalbook.com |

| Aqueous solutions (pH 11.4, 37 °C) | 5 minutes | chemicalbook.inchemicalbook.com |

| Aqueous solutions (sunlight) | Rapid | chemicalbook.inwikipedia.org |

| Soil (Aerobic) | 37 days (Average) | pesticideinfo.org |

| Water (Hydrolysis) | 16 days (Average) | pesticideinfo.org |

Microbial Communities and Degradation Capabilities

Microbial degradation is a primary route for the breakdown of carbamate pesticides in the environment. Prokaryotes, including bacteria and fungi, play a significant role in this process. The initial step in the microbial degradation of carbamates often involves the hydrolysis of the carbamate ester or amide linkage. This hydrolysis yields a hydrolysis product, methylamine, and carbon dioxide (CO2). Methylamine can then be utilized by microorganisms as a source of both carbon and nitrogen. The subsequent degradation pathways for the remaining carbon skeleton can vary depending on the specific carbamate compound.

Enzymatic Mechanisms of Biotransformation (e.g., oxidation of sulfur, hydrolysis of carbamate group)

This compound undergoes enzymatic biotransformation through several key mechanisms. A prominent pathway involves the rapid oxidation of the sulfur atom, leading to the formation of this compound sulfoxide and subsequently this compound sulfone. inchem.orgwikipedia.org These oxidative metabolites retain the intact carbamate group in soil and plants. inchem.org Another significant mechanism is the hydrolysis of the carbamate group, which results in the formation of phenolic degradation products. inchem.org This hydrolysis can be catalyzed by enzymes like esterases, and it is generally faster in mammals compared to plants and insects. who.int The hydrolysis of the carbamate group ultimately leads to the decomposition of the carbamic acid derivative into CO2. inchem.org Additionally, hydroxylation of the N-methyl moiety and conjugation reactions can also occur as part of the metabolic pathway. chemicalbook.com

Isolation and Characterization of Degrading Microorganisms

While the search results confirm the importance of microbial degradation and outline the general enzymatic mechanisms, specific details regarding the isolation and characterization of microorganisms capable of degrading this compound were not extensively provided. However, research on the microbial degradation of carbamate pesticides in general indicates that diverse bacterial and fungal species are involved in their complete removal. frontiersin.org

Persistence and Half-lives in Environmental Matrices

The persistence of this compound in the environment is described by its half-life in different matrices, which is influenced by various environmental conditions.

Soil Half-lives under Varied Environmental Conditions

This compound is considered moderately persistent in soil, with its half-life varying depending on local conditions. herts.ac.uk Field studies have reported half-lives for total residues (parent compound + sulfoxide + sulfone) in various soils ranging from 20 to 30 days. inchem.org In laboratory studies, a maximum half-life of 32 days has been observed. inchem.org Other studies have indicated longer half-lives of approximately 90 and 130 days. inchem.org Under natural field conditions, the half-life of residues in a soil with a pH of 6 was found to be approximately 120 days. inchem.org Greenhouse experiments with carbonyl-labelled this compound granules showed a half-life of about 6-7 weeks in soil planted with potatoes and about 2 weeks in soil planted with beans. inchem.org

Interactive Table 1: this compound Half-lives in Soil

| Soil Type/Conditions | Half-life (days) | Source |

| Various soils (field studies) | 20-30 | inchem.org |

| Laboratory studies (maximum) | 32 | inchem.org |

| Other studies | ~90, ~130 | inchem.org |

| pH 6 under natural field conditions | ~120 | inchem.org |

| Greenhouse, planted with potatoes | ~42-49 (~6-7 weeks) | inchem.org |

| Greenhouse, planted with beans | ~14 (~2 weeks) | inchem.org |

Water Half-lives and Stability

This compound's stability in water is dependent on pH. It is stable under acidic conditions but undergoes hydrolysis in the presence of a base. wikipedia.orgchemicalbook.in Rapid hydrolysis has been observed at pH 9 and 12. wikipedia.orgchemicalbook.in Studies with carbonyl-labelled this compound in water at pH 6.8 showed a half-life of about 8 days, primarily due to hydrolysis of the carbamate group. inchem.org The aqueous hydrolysis DT50 (half-life) at 20°C and pH 7 is reported as 16 days. herts.ac.uk Photodegradation in water exposed to sunlight is also rapid. wikipedia.orgchemicalbook.in Under UV or natural sunlight in a bi-distilled water solution, this compound undergoes rapid degradation. inchem.org The half-life on silica (B1680970) gel irradiated with sunlight-simulating fluorescent tubes was 3 days. inchem.org In water containing 0.5% acetonitrile (B52724), 50% of the parent compound degraded under a mercury vapour lamp within 18-24 hours, while only 20% degraded under a sunlight-simulating lamp after 5 days. inchem.org

Interactive Table 2: this compound Half-lives and Stability in Water

| Conditions | Half-life/Stability | Notes | Source |

| pH 6.8 (hydrolysis of carbamate group) | ~8 days | In water | inchem.org |

| 20°C, pH 7 (aqueous hydrolysis DT50) | 16 days | herts.ac.uk | |

| pH 9 and 12 | Rapid hydrolysis | wikipedia.orgchemicalbook.in | |

| Acidic conditions | Stable | In water | wikipedia.org |

| Sunlight (aqueous solutions) | Rapid photodegradation | wikipedia.orgchemicalbook.in | |

| UV or natural sunlight (bi-distilled water) | Rapid degradation | inchem.org | |

| Sunlight-simulating fluorescent tubes (silica gel) | 3 days | Photodegradation | inchem.org |

| Mercury vapour lamp (water + 0.5% acetonitrile) | 18-24 hours (50% degradation) | Photodegradation | inchem.org |

| Sunlight-simulating lamp (water + 0.5% acetonitrile) | 5 days (20% degradation) | Photodegradation | inchem.org |

Degradation in Plant Matrices (e.g., apples)

This compound degrades in plants through similar pathways involving oxidation of sulfur and hydrolysis of the carbamate group, with quantitative differences compared to soil and animals. inchem.org In plants, this compound sulfoxide and this compound sulphone are the main products retaining the intact carbamate group. inchem.org Studies on apples have shown that this compound is degraded faster in the apple peel than in the interior of the fruit. unirioja.esnih.gov This suggests that degradation can occur relatively easily on the apple surface due to chemical and biological processes. unirioja.es Penetration into the fruit occurs, where degradation is slower. unirioja.es In Chinese cabbage, the parent compound disappeared rapidly after foliar application, with the sulfoxide derivative becoming the major residue. inchem.org The total residue gradually decreased over time, with a slow increase in the ratio of sulphone to sulfoxide. inchem.org

Bioavailability and Bioaccumulation Studies

Bioavailability refers to the extent to which a chemical can be absorbed by an organism, while bioaccumulation is the process by which a chemical accumulates in an organism's tissues over time. Studies on this compound have investigated these processes in different environmental compartments, including plants and animals.

In plants, this compound exhibits systemic properties, meaning it can be absorbed and translocated within the plant tissues. Research using 14C-labelled this compound demonstrated significant absorption by bean seedlings through their roots. After 4 days, 34.6% of the available 14C-ring-labelled this compound from a solution was absorbed, with distribution observed in roots (5.1%), stems (9.0%), and leaves (16.5%). Absorption was also noted following foliar application, with varying percentages absorbed by beans (60.7%), potatoes (29.0%), and sorghum (45.1%) 14 days after application inchem.org. This compound and its metabolites with an intact carbamate group, specifically this compound sulphoxide and sulphone, were found to accumulate mainly in the foliage of crops like potatoes, sugar beet, broad beans, and radish after granular application to the soil, highlighting its systemic action and accumulation in leaves inchem.org.

Studies in animals, specifically rats, have shown that this compound is readily absorbed after oral administration and rapidly eliminated inchem.org. When administered as a single oral dose, 41% of carbonyl-labelled this compound was eliminated in urine and 7% in faeces within 72 hours, while 47% was eliminated as 14CO2. For ring-labelled this compound, 96% was eliminated in urine and 2% in faeces within the same period inchem.org. This rapid elimination suggests a lower potential for significant bioaccumulation in rats. Investigations into the fate of water-soluble plant metabolites of this compound in rats also showed rapid elimination inchem.org.

While specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) data for this compound in aquatic organisms were not extensively detailed in the provided snippets, the concept of bioaccumulation in aquatic environments is generally linked to a chemical's properties like the octanol-water partition coefficient (log Kow) and its persistence and metabolism in organisms mst.dksfu.canih.gov. A high log Kow can indicate a potential for a chemical to accumulate in the fatty tissues of organisms sfu.caresearchgate.net. This compound has a reported log Kow of 1.9 uni.lu or 3.0 herts.ac.uk, which suggests a moderate potential for bioconcentration in aquatic organisms, provided it is not rapidly metabolized by the organism rapaluruguay.org. However, this compound is considered highly toxic to aquatic life wikipedia.org.

The bioaccumulation of substances in organisms can be quantified using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in the organism to the concentration in water at equilibrium, and the bioaccumulation factor (BAF), which also accounts for uptake from the diet sfu.caresearchgate.net. A BCF value of 1,000 has been suggested as a threshold for chemicals warranting consideration for bioaccumulation potential epa.gov.

Data on the uptake of this compound and its sulphoxide and sulphone metabolites by beans following granular application provides insight into the accumulation dynamics in plants over time. The total residue levels (this compound + sulphoxide + sulphone) in green parts, pods, and beans were measured at different intervals after application.

Table: Uptake of this compound and Metabolites by Beans (mg/kg)

| Interval after Application (weeks) | Total Residue (I + II + III) in Green Parts | Total Residue (I + II + III) in Pods | Total Residue (I + II + III) in Beans |

| 4 | 159 | - | - |

| 6 | 61 | - | - |

| 8 | 49 | - | - |

| 12 | 78 | 0.95 | 0.27 |

*I: this compound, II: this compound sulphoxide, III: this compound sulphone. Data is from granular application inchem.org.

This table illustrates that the highest concentrations of total residue were found in the green parts of the bean plants, particularly at earlier time points, supporting the observation of accumulation in foliage inchem.org. Residues in pods and beans were significantly lower.

While comprehensive data on bioaccumulation in a wide range of organisms is limited in the provided text, the available studies indicate that this compound is absorbed by plants and, in animals like rats, is rapidly metabolized and excreted, suggesting a lower potential for long-term accumulation in these organisms. However, its toxicity to aquatic life highlights the importance of preventing its entry into aquatic ecosystems wikipedia.org.

Toxicological Research and Ecotoxicological Impacts of Ethiofencarb

Biochemical Mechanisms of Action

Ethiofencarb, like other carbamate (B1207046) insecticides, exerts its toxic effects primarily by inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in the nervous system. herts.ac.ukherts.ac.ukrivm.nl AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating nerve impulse transmission. rivm.nl Inhibition of AChE leads to the accumulation of ACh, causing overstimulation of cholinergic receptors and resulting in cholinergic toxicity. rivm.nl

Acetylcholinesterase Inhibition Kinetics and Reversibility

Carbamate insecticides, including this compound, inhibit AChE by carbamoylation of the enzyme's active site. This interaction forms an enzyme-carbamate complex. rivm.nl Unlike the inhibition caused by organophosphorus pesticides, the inhibition by carbamates is reversible. rivm.nloup.comresearchgate.net The carbamoyl-acetylcholinesterase complex dissociates relatively rapidly, leading to the regeneration of active AChE. rivm.nloup.com This reversibility contributes to carbamate pesticides generally being considered less dangerous in terms of human exposure compared to organophosphorus pesticides, although severe poisoning can still occur. oup.comresearchgate.net

Studies in rats have investigated the depression of acetylcholinesterase activity in plasma, erythrocytes, and brain following this compound administration. inchem.org For instance, male rats treated with a single oral dose of 10 mg/kg body weight showed a 25% depression of plasma cholinesterase and a 15% depression of erythrocyte cholinesterase within 2 hours. inchem.org

Effects on Other Biochemical Parameters

While the primary mechanism of action is AChE inhibition, research has also explored the effects of this compound on other biochemical parameters. Studies in rats have examined various parameters, including those related to hematology, clinical chemistry, and organ weights. inchem.org For example, a 3-month study in dogs fed diets containing this compound at concentrations up to 1000 ppm did not show significant differences in parameters of hematology, clinical chemistry, and urinalysis between treated and control groups. inchem.org However, increased relative liver weights were observed in male rats treated with 1000 ppm in their diet. inchem.org

Other studies on different insecticides, including some carbamates, have indicated that changes in biochemical parameters in body fluids can be sensitive indicators of early toxicity. who.int These can include alterations in enzyme activities like transaminases and effects on protein content. who.intij-aquaticbiology.com

Metabolism in Biological Systems (e.g., Mammals, Plants, Insects)

The metabolic fate of this compound is broadly similar across soil, plants, and animals, primarily involving oxidation of the sulfur atom and hydrolysis of the carbamate group, with quantitative differences in the products formed. inchem.org this compound is almost completely absorbed in mammals and rapidly excreted, mainly in the urine, in the form of metabolites. inchem.org

Oxidative Metabolism (e.g., Sulfoxide (B87167) and Sulfone Formation, Hydroxylation)

A major metabolic pathway for this compound involves the oxidation of the sulfur atom. This leads to the formation of this compound sulfoxide and this compound sulfone. wikipedia.orgchemicalbook.comresearchgate.netinchem.org These sulfoxidized metabolites retain the intact carbamate group and are often the main products in soil and plants. inchem.org In mammals, this compound is rapidly oxidized to its sulfoxide and sulfone derivatives. oup.comresearchgate.net

Hydroxylation also occurs in the metabolism of this compound. This includes hydroxylation of the N-methyl moiety and hydroxylation of the aromatic ring. wikipedia.orgchemicalbook.cominchem.org

Hydrolytic Metabolism and Phenolic Degradation Products

Hydrolysis of the carbamate group is another significant metabolic pathway. wikipedia.orgchemicalbook.cominchem.org This process yields phenolic degradation products. wikipedia.orgchemicalbook.comoup.comresearchgate.netinchem.org In animal metabolism studies, phenolic degradation products formed by the hydrolysis of the carbamate group have been detected. inchem.org For instance, studies in rats showed that this compound undergoes hydrolysis, producing a phenol (B47542) and a carbamic acid derivative which further breaks down to carbon dioxide. inchem.org Phenolic derivatives, such as phenol sulfoxide and phenol sulfone, are also formed and are primarily excreted as conjugates in mammals. oup.comresearchgate.net

Hydrolysis of this compound is influenced by pH, being stable under neutral and acidic conditions but rapidly hydrolyzed under basic conditions. chemicalbook.inchemicalbook.com

Conjugation Pathways (e.g., Sulfates and Glucuronides)

In mammals, metabolites of this compound, particularly the phenolic degradation products, undergo conjugation. chemicalbook.comoup.comresearchgate.netinchem.org The primary conjugation pathways involve the formation of sulfates and glucuronides. oup.comresearchgate.netinchem.org These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion, mainly in the urine. oup.comresearchgate.netinchem.org Studies in rats have shown that the sulfoxide and sulphone of the phenol are mainly excreted as conjugates. inchem.org In cows, conjugated metabolites were also eliminated in urine. inchem.org

Excretion Patterns and Metabolite Profiling

Studies in mammals, specifically rats, have shown that this compound is readily absorbed following oral administration and rapidly eliminated, primarily in the urine. wikipedia.orginchem.org Within 72 hours of a single oral dose, rats eliminated a significant percentage of the administered radiolabeled this compound, with the majority found in urine and a smaller amount in faeces. inchem.org When administered as a ring-labelled compound, 96% was eliminated in urine and 2% in faeces within 72 hours. inchem.org For carbonyl-labelled this compound, 41% was eliminated in urine, 7% in faeces, and 47% as 14CO2 within the same timeframe, indicating hydrolysis of the carbamate group. inchem.org

The metabolism of this compound involves oxidation of the sulfur atom and hydrolysis of the carbamate group. inchem.org The major metabolites identified in animals are this compound sulphoxide and this compound sulphone, as well as the sulphoxide and sulphone of the corresponding phenol. inchem.org The phenolic metabolites are primarily excreted as conjugates. inchem.org The parent compound, this compound, is detected in urine only in trace amounts. inchem.org Tissue residues detected after administration are generally low and decline rapidly. inchem.org Comparative studies have shown that ester hydrolysis of this compound is greater than that of carbaryl (B1668338) in mammalian species like rats, mice, guinea pigs, and gerbils. researchgate.net

The metabolic pathway of this compound is similar across soil, plants, and animals, differing mainly in quantitative aspects. inchem.org In soil and plants, this compound sulphoxide and sulphone are the main products retaining the intact carbamate group. inchem.org

Ecotoxicity to Non-Target Organisms

This compound is recognized for its toxicity to various non-target organisms, particularly in aquatic environments and to certain terrestrial invertebrates. herts.ac.ukwikipedia.org

This compound and its metabolites can be toxic to aquatic organisms. ontosight.ai this compound is classified as very toxic to aquatic life with long-lasting effects. fujifilm.comchemicalbook.comlgcstandards.com

This compound has demonstrated acute toxicity to aquatic organisms. The LC50 for Daphnia pulex is reported as 0.22 mg/L over 48 hours. fujifilm.com For rainbow trout, an LC50 of 12.8 mg/L over 96 hours has been reported, although the conditions of the bioassay were not specified. chemicalbook.com this compound is considered moderately toxic to fish and daphnia based on acute ecotoxicity assessments. herts.ac.uk

Interactive Data Table: Acute Toxicity to Aquatic Organisms

| Organism | Endpoint | Value | Duration | Source |

| Daphnia pulex | LC50 | 0.22 mg/L | 48 hours | fujifilm.com |

| Rainbow trout | LC50 | 12.8 mg/L | 96 hours | chemicalbook.com |

Chronic toxicity data for this compound on aquatic organisms are also considered. fujifilm.com The substance is classified as a chronic aquatic toxicant. fujifilm.comlgcstandards.com

Information specifically detailing sublethal effects of this compound on the reproduction and development of aquatic organisms was not extensively available in the provided search results. However, the classification of this compound as very toxic to aquatic life with long lasting effects suggests the potential for such impacts. fujifilm.comlgcstandards.com

This compound sulfoxide, a metabolite of this compound, is also used as an insecticide and works by inhibiting acetylcholinesterase in insects. ontosight.ai It is moderately soluble in water and has been detected in surface water and groundwater. ontosight.ai this compound sulfoxide is considered toxic to aquatic organisms, raising concerns about its environmental impact. ontosight.ai

This compound can impact terrestrial invertebrates. It is highly toxic to some bees via the oral route. herts.ac.uk Field studies have evaluated the toxicity of this compound to honeybee colonies. tandfonline.comtandfonline.com At 18°C, a dosage of 25 g a.i. in 10 litres of water resulted in 6.5% mortality of bees in colonies. tandfonline.com At a higher temperature (22-23°C) and a dosage of 50 g a.i. in 10 litres of water, this compound was more toxic than pirimicarb (B1678450) at the same dosage. tandfonline.comtandfonline.com However, at the recommended doses and under specific test conditions, this compound has been considered practically safe for bees in some studies. tandfonline.com A concentration of 0.409 kg this compound per hectare suppressed flying activity on the treated area for 6 hours without pronounced toxic effect in one study. tandfonline.com

Interactive Data Table: Toxicity to Honey Bees

| Compound | Dosage (g a.i. in 10 L water) | Temperature (°C) | Mortality (%) | Source |

| This compound | 25 | 18 | 6.5 | tandfonline.com |

| This compound | 50 | 22-23 | Higher than pirimicarb at same dosage | tandfonline.comtandfonline.com |

Carbamates, including this compound, are toxic to earthworms and other soil organisms. who.int Application of carbamates to soil can lead to a significant reduction in the earthworm population, although numbers may recover due to the relatively rapid breakdown of these compounds. who.int An LC50 value of 14 µg/cm² over 2 days for Eisenia foetida has been reported for this compound, this compound sulfoxide, and this compound sulfone combined. chemikalieninfo.de

Interactive Data Table: Toxicity to Earthworms

| Organism | Endpoint | Value | Duration | Compound(s) | Source |

| Eisenia foetida | LC50 | 14 µg/cm² | 2 days | This compound, sulfoxide, and sulphone (combined) | chemikalieninfo.de |

Terrestrial Invertebrates (e.g., Bees, Earthworms)

Lethal and Sublethal Effects on Beneficial Insects (e.g., Aphid Parasitoids)

Carbamate insecticides, including this compound, are generally considered highly toxic to many beneficial insects. wur.nl Research indicates that while some selective insecticides aim to minimize harm to beneficial insects, the responses can vary significantly among different species, even those closely related. grdc.com.aubiorxiv.org Systemic insecticides can contaminate honeydew excreted by phloem-feeding insects like aphids, which is a food source for beneficial insects such as parasitoid wasps and generalist predators. wur.nlnih.gov This contaminated honeydew can be toxic to these non-target organisms. wur.nlnih.gov

Avian and Mammalian Ecotoxicology

This compound is considered moderately toxic to mammals if ingested. herts.ac.uk It is also moderately toxic to birds acutely. herts.ac.uk Differences in toxicity between birds and mammals for cholinesterase-inhibiting pesticides like organophosphates and carbamates have been frequently reported, with higher toxicity often observed in birds. nih.gov This can be influenced by factors such as metabolic enzyme activity and sensitivity at the toxicological target site. nih.gov While toxicity data is often available for standard avian species and rats, predicting the toxicity of formulated products based solely on the active substance can be complex, although in many cases, the toxicity of formulated products can be reliably predicted from the active substance toxicity. nih.gov

Genotoxicity and Mutagenicity Studies

Genotoxicity refers to the ability of a substance to damage DNA, potentially leading to mutations and genetic alterations. rroij.com Mutagenicity is a specific type of genotoxicity that results in permanent transmissible changes in the genetic material. rroij.com

In Vitro Genotoxicity Assays

In vitro assays, using cultured cells or cell-free systems, are employed to evaluate the genotoxic potential of chemicals. rroij.com Common methods include the comet assay, which detects DNA strand breaks, and the Ames test, which assesses mutagenicity using bacteria. rroij.com Studies investigating the genotoxic effects of various pesticides, including this compound, on human peripheral blood lymphocytes using the alkaline comet assay have been conducted. dergipark.org.trjst.org.indergipark.org.tr One study found that this compound did not induce DNA damage in a dose- and incubation time-dependent manner in human peripheral blood lymphocytes at the concentrations and time points tested. dergipark.org.trjst.org.in This study also indicated that this compound was not cytotoxic under the tested conditions. jst.org.in However, the same study suggested that further research is needed to fully understand the genotoxic effects of this compound. dergipark.org.trjst.org.in

In Vivo Genotoxicity Assessments

In vivo studies involve exposing animals to test substances to assess DNA damage in target tissues. rroij.com A dominant-lethal test in male mice treated with a single oral dose of this compound showed no indication of treatment-related pre- and post-implantation losses, suggesting no mutagenic effect in this in vivo system. inchem.org

Based on available in vivo and in vitro mammalian test systems, there has been no conclusive evidence demonstrating the genotoxic effects of this compound. dergipark.org.trjst.org.in

Neurotoxicity and Cholinergic Syndrome

This compound is an acetylcholinesterase inhibitor. herts.ac.uk The toxicity of carbamate insecticides, like this compound, is primarily due to the reversible inhibition of the AChE enzyme in nervous tissue and at neuromuscular junctions. merckvetmanual.com This inhibition leads to the accumulation of acetylcholine (ACh), causing overstimulation of muscarinic and nicotinic ACh receptors. merckvetmanual.com This overstimulation results in signs of hypercholinergic activity, including hypersecretions, convulsions, and muscle fasciculations. merckvetmanual.com This constellation of symptoms is often referred to as cholinergic syndrome or cholinergic crisis. unios.hrdovepress.com

Central Nervous System Effects

This compound's impact on the central nervous system (CNS) is primarily linked to the accumulation of acetylcholine in the brain due to cholinesterase inhibition. oup.com This excess acetylcholine can depress motor neuron function and potentially cause incoordination. oup.com However, the CNS toxicity of this compound is generally less severe compared to organophosphorus poisoning because this compound has poor penetration of the blood-brain barrier. oup.com Despite this, this compound has been highlighted in scientific papers as extremely toxic to the central nervous system. mdpi.com Research suggests that agricultural chemicals, including carbamates like this compound, may play a role in CNS impacts and neurological diseases. researchgate.netbeyondpesticides.org Studies have found the presence of various pesticides and their metabolites within human cerebrospinal fluid (CSF), which is crucial for CNS development, suggesting their potential as biomarkers for neurological diseases. beyondpesticides.org

Peripheral Nervous System Effects

The accumulation of acetylcholine at peripheral nervous system sites, such as muscarinic receptors at parasympathetic neuroeffector junctions and nicotinic receptors at skeletal muscle and autonomic ganglia, contributes to the peripheral effects of this compound poisoning. oup.com Excess acetylcholine at skeletal muscle and neuromuscular junctions can lead to muscle twitching or paralysis. oup.com Signs and symptoms of this compound poisoning related to peripheral nervous system effects include muscle weakness, salivation, nausea, vomiting, abdominal pain, and diarrhea. oup.com Severe intoxications can result in respiratory depression and pulmonary edema, contributing to respiratory failure, although this appears to be a centrally mediated process with peripheral contributions. oup.commdpi.com Long-term pesticide exposure, which could include this compound, has been associated with increased abnormality of nerve conductions, particularly in sensory nerves, and decreased tibial nerve compound muscle action potential amplitudes. nih.gov

Interactions with Other Contaminants and Synergistic Effects

The toxicity of this compound can be influenced by its interactions with other contaminants present in the environment. Mixture toxicity of substances acting through a common mode of action, such as cholinesterase inhibition, can often be predicted by dose addition. pops.int However, synergistic or antagonistic effects can occur when contaminants influence the potency of others. pops.int Synergistic interactions, where the combined effect of chemicals is greater than the sum of their individual effects, are a significant concern in environmental toxicology. nih.gov Mechanisms causing synergistic interactions can involve effects on bioavailability, uptake, internal transportation, metabolization, binding at the target site, and excretion of the chemicals. nih.gov While the search results did not provide specific data tables on synergistic effects of this compound with other named compounds, studies on pesticide mixtures in water have shown synergistic interactions that enhance toxicity to aquatic life. wrc.org.za Research on the cocktail effects of pesticides and pharmaceuticals frequently detected in the environment has demonstrated synergistic effects in various mixtures, even at environmentally relevant concentrations. mdpi.com This highlights the potential for this compound, as a common environmental contaminant, to be involved in synergistic interactions with other chemicals, leading to increased toxicity.

Analytical Methodologies for Ethiofencarb and Its Metabolites

Extraction and Sample Preparation Techniques

Sample preparation is a critical step in the analysis of ethiofencarb and its metabolites, aiming to isolate and concentrate the analytes from the matrix while removing interfering substances. Various techniques have been developed and applied for this purpose. interchim.freasychem.orguni.lunih.govacs.org

Solid-liquid extraction (SLE) is a common technique for extracting pesticides from solid or semi-solid matrices. In the context of this compound analysis, samples like fruits and vegetables can be homogenized and extracted with organic solvents. researchgate.net For instance, acetone (B3395972) has been used to homogenize samples, followed by extraction with a dichloromethane-hexane mixture. researchgate.net Soxhlet extraction is another SLE method that involves continuous extraction with a solvent, and it has been applied for monitoring pesticides, including this compound, in samples like apples. ipp.pt

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest while the matrix components are washed through. easychem.orgacs.org Different types of SPE cartridges, such as aminopropyl-bonded silica (B1680970), C18, silica, and Florisil, have been employed in carbamate (B1207046) pesticide analysis, including this compound and its metabolites. researchgate.netresearchgate.netnih.govkojvs.orgjfda-online.com For example, an aminopropyl cartridge was used to elute carbamates with methanol (B129727) in dichloromethane (B109758) after initial extraction. researchgate.netkojvs.org SPE can help to significantly decrease matrix interference effects, particularly in complex matrices like ginger. hpst.cz Automated SPE systems have also been developed for extracting pesticides from water samples. ca.gov

Microextraction techniques are designed to reduce solvent consumption and sample size while achieving sufficient analyte concentration. These techniques include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), such as single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). easychem.orgacs.orgresearchgate.netxn--untersuchungsmter-bw-nzb.deusp.br DLLME, for instance, has been coupled with HPLC for the determination of carbamate pesticides, including this compound, in water samples. researchgate.netnih.gov While SPME offers advantages like solvent elimination, it can face limitations such as fiber lifespan and selectivity in complex matrices. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation method that has gained significant popularity for multi-residue pesticide analysis in food samples, particularly those with high water content. interchim.fracs.orgshimadzu.com The method typically involves acetonitrile (B52724) extraction followed by a salting-out step and a cleanup step using dispersive solid-phase extraction (d-SPE). mdpi.cominterchim.fracs.org QuEChERS methods are known for their simplicity, speed, cost-effectiveness, and high recovery for a wide range of pesticides, including this compound and its metabolites. mdpi.cominterchim.frxn--untersuchungsmter-bw-nzb.de The d-SPE step often utilizes sorbents like primary secondary amine (PSA) to remove interfering matrix components such as organic acids and plant pigments. mdpi.cominterchim.fr Modified QuEChERS methods have been developed to extend their applicability to dry and fatty food matrices. mdpi.com Recoveries for this compound using QuEChERS-based methods have been reported within acceptable ranges. mdpi.comxn--untersuchungsmter-bw-nzb.de

Microextraction Techniques

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound and its metabolites from other co-extracted compounds and for their subsequent detection and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used. interchim.freasychem.orguni.lunih.govshimadzu.comresearchgate.net

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. easychem.orguni.lunih.govnih.gov Selective detectors are often coupled with GC to enhance sensitivity and specificity for pesticides containing specific elements. The nitrogen-phosphorus detector (NPD) and flame photometric detector (FPD) are commonly used for the analysis of nitrogen- and sulfur-containing pesticides, respectively, including this compound and its metabolites. ipp.ptresearchgate.neteasychem.orguni.lunih.govnih.govjst.go.jpnih.govepa.gov The NPD is a flame ionization detector modified to enhance the response to nitrogen and phosphorus. epa.gov The FPD measures the emission of sulfur- or phosphorus-containing species. epa.gov GC-NPD has been used for the analysis of this compound and its metabolites in various samples, including water and agricultural products. ipp.ptjst.go.jpnih.gov GC coupled with mass spectrometry (GC-MS) is also used for the identification and quantification of this compound and its degradation products. ipp.ptresearchgate.netnih.gov Dual-column GC systems with both NPD and FPD detectors can be used for simultaneous analysis and confirmation. jst.go.jpnih.govepa.gov

Here is a table summarizing some analytical parameters for this compound and its metabolites found in the search results:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Detection Method Examples | Sample Matrices Examples |

| This compound | C₁₁H₁₅NO₂S | 225.31 | 34766 | GC-NPD, GC-FPD, GC-MS, HPLC-UV, HPLC-FL | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |

| This compound sulfoxide (B87167) | C₁₁H₁₅NO₃S | 241.31 | 3035207 | GC-NPD, GC-MS, HPLC-FL, HPLC-MS/MS | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |

| This compound sulfone | C₁₁H₁₅NO₄S | 257.31 | 119490 | GC-NPD, GC-MS, HPLC-FL, HPLC-MS/MS | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |

Table 1: Analytical Parameters for this compound and its Metabolites

| Compound | PubChem CID | Detection Method Examples | Sample Matrices Examples |

| This compound | 34766 | GC-NPD, GC-FPD, GC-MS, HPLC-UV, HPLC-FL | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |

| This compound sulfoxide | 3035207 | GC-NPD, GC-MS, HPLC-FL, HPLC-MS/MS | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |

| This compound sulfone | 119490 | GC-NPD, GC-MS, HPLC-FL, HPLC-MS/MS | Plant samples, animal tissue, soil, water, fruits, vegetables, grains |

Table 2: Recovery and Detection Limits for this compound and Metabolites in Selected Studies

| Matrix | Extraction Method | Analytical Technique | Analytes | Recovery (%) | Detection Limit (ppb) | Source |

| Rice, Apple, Cabbage | Acetone extraction + Dichloromethane-hexane + SPE (aminopropyl) | HPLC-FL | This compound (E0), this compound sulfoxide (E1), this compound sulfone (E2) | 60-103 | E0: 2, E1: 1, E2: 1 | researchgate.netnih.gov |

| Rice | Modified QuEChERS | HPLC-MS/MS | This compound | 89-105 | 5 μg/kg (approx. 5 ppb) | mdpi.comresearchgate.net |

| Surface/Ground Water | SPE | LC-PICL-FL | This compound | 87-110 | 0.06-0.27 ng/mL (approx. 0.06-0.27 ppb) | nih.gov |

| Agricultural Products (Spinach, Tomato, Apple, Strawberry, Brown Rice) | Acetonitrile extraction + Salting-out + GPC + Mini-column | GC-NPD/FPD | This compound | 71-127 | 0.3-5 (NPD), 2-20 (FPD) | jst.go.jpnih.gov |

Note: Recovery ranges and detection limits can vary significantly depending on the specific matrix, sample preparation method, and analytical conditions.

Liquid Chromatography (LC) with Various Detectors (e.g., UV, DAD)

Liquid chromatography is a widely used technique for the analysis of this compound and other carbamate pesticides. LC allows for the separation of these compounds from complex sample matrices. Various detectors can be coupled with LC to detect and quantify this compound.

Ultraviolet (UV) detection is a common method used with HPLC for this compound analysis. For instance, HPLC with UV detection at 194 nm has been employed for the determination of this compound. ipp.pt Another study utilized UV detection at 235 nm for the simultaneous determination of this compound and other carbamates. researchgate.netresearchgate.net

Diode-array detection (DAD) offers the advantage of monitoring multiple wavelengths simultaneously and acquiring full spectra, which aids in peak identification and confirmation. ipp.ptaustinpublishinggroup.com HPLC coupled with UV-DAD has been developed and validated for the trace determination of carbamate pesticides, including those structurally similar to this compound, in environmental water samples. researchgate.net This method allows for the simultaneous determination of multiple carbamates without the need for derivatization. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established technique for the determination of this compound residues. It offers improved separation efficiency and sensitivity compared to traditional LC. HPLC with UV detection has been used for this compound analysis in various matrices. ipp.pt For example, a method using HPLC with UV detection at 235 nm on a Zorbax Eclipsed XGB C-8 column with an acetonitrile-water mobile phase has been described for the simultaneous determination of this compound and other carbamate pesticides in food grains, fenugreek leaves, and apples. researchgate.netresearchgate.net This method achieved good separation and recoveries over 80%. researchgate.net

HPLC with fluorescence detection, often involving post-column derivatization to convert carbamates into fluorescent compounds, has also been applied for sensitive this compound analysis. ipp.ptresearchgate.netnih.gov This approach can provide lower detection limits. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers even greater speed, resolution, and sensitivity compared to conventional HPLC due to the use of smaller particle size columns and higher pressures. diva-portal.org UHPLC is increasingly coupled with mass spectrometry for the analysis of this compound and its metabolites. diva-portal.orgthermofisher.comshimadzu.comhpst.cz